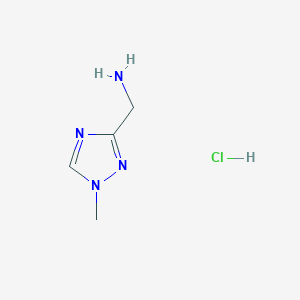

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(1-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-3-6-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCAPKYZAZDKQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215871-44-6 | |

| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Thionyl Chloride-Ammonia Route

This is the most commonly reported and efficient method:

- Step 1: 1-methyl-1,2,4-triazole-3-methanol is reacted with thionyl chloride under reflux conditions (e.g., 0.75 hours at reflux in ice-cold thionyl chloride).

- Step 2: The resulting 1-methyl-1,2,4-triazole-3-methyl chloride intermediate is then treated with aqueous ammonia (33% w/w) in a sealed tube at 80 °C for 16 hours.

- Step 3: After completion, the reaction mixture is evaporated and purified by azeotropic distillation with ethanol to yield (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride.

- Yield: Approximately 92% yield with high purity.

- Characterization: 1H NMR data confirm the structure; typical signals include methyl singlet (~3.88 ppm), methylene singlet (~4.04 ppm), and broad amine signals (~8.36 ppm).

Alternative Cyclization and Reduction Routes (From Patents)

Some patents describe more complex synthetic sequences starting from substituted aromatic compounds leading to triazole derivatives, followed by reduction and amination steps:

- Step 1: Substitution and acylation reactions on aromatic precursors to form intermediates.

- Step 2: Intramolecular ring closure to form triazole rings.

- Step 3: Reduction of nitro groups to amines using palladium on carbon catalysts.

- Step 4: Final isolation of the amine hydrochloride salt.

- Notes: These routes often involve multiple steps, including nitration and use of expensive reagents like N-methylformazide, making them less cost-effective for large-scale synthesis.

Isocyanate Strategy (Research Article)

An alternative method involves:

- Preparation of this compound by reaction under sealed conditions followed by evaporation and co-distillation with ethanol.

- This method yields the target compound as a white solid with about 90% yield.

- The intermediate amine can be further converted to isocyanate derivatives for downstream applications.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Thionyl Chloride-Ammonia | 1-methyl-1,2,4-triazole-3-methanol | Thionyl chloride, NH3 (aq) | Reflux 0.75 h (SOCl2), 80 °C 16 h (NH3) | 92 | High yield, straightforward, widely used |

| Multi-step Aromatic Route | Substituted aromatic compounds | Oxalyl chloride, Pd/C, N-methylformazide | Multiple steps, nitration, reduction | Variable | Complex, costly, involves hazardous reagents |

| Isocyanate Strategy | This compound | Sealed tube reaction, ethanol co-distillation | Mild conditions, sealed tube | ~90 | Useful for further functionalization, moderate complexity |

Research Findings and Notes

- The thionyl chloride-ammonia method is the most efficient and practical for laboratory and industrial synthesis due to its high yield and relatively simple procedure.

- The aromatic multi-step routes provide access to substituted triazole derivatives but are less suitable for direct preparation of the target amine hydrochloride due to complexity and cost.

- The isocyanate strategy is valuable for further chemical transformations of the amine but requires prior synthesis of the amine hydrochloride.

- Purity of the final product typically exceeds 95%, suitable for research and pharmaceutical intermediate use.

- Handling precautions are necessary due to the reactivity of intermediates like thionyl chloride and ammonia solutions.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride as an intermediate in the synthesis of antiviral agents. A notable example is its use in developing ensitrelvir, a drug for treating COVID-19. The compound's structure allows for modifications that enhance its efficacy against viral infections .

Antimicrobial Properties

The compound exhibits antimicrobial activity against various pathogens. Research has demonstrated its effectiveness in inhibiting the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism involves disrupting cellular processes in microorganisms .

Agricultural Applications

Fungicide Development

Due to its triazole ring structure, this compound is being explored as a potential fungicide. Triazoles are known for their ability to inhibit fungal sterol biosynthesis, which is critical for fungal cell membrane integrity. This property can be harnessed to develop effective agricultural fungicides .

Plant Growth Regulation

There is ongoing research into the use of this compound as a plant growth regulator. Its ability to modulate hormonal pathways in plants may lead to enhanced growth and yield in various crops .

Material Science

Polymer Synthesis

The compound serves as a building block in synthesizing novel polymers with specific properties. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical strength .

Table 1: Summary of Applications

Case Study 1: Antiviral Development

A study published in 2023 explored the synthesis of derivatives based on this compound aimed at enhancing antiviral activity. The derivatives showed improved binding affinity to viral targets compared to the parent compound, indicating significant potential for drug development against viral pathogens.

Case Study 2: Agricultural Application

Research conducted on the application of this compound as a fungicide demonstrated significant efficacy against common agricultural pathogens such as Fusarium spp. The study reported a reduction in disease incidence by up to 70% in treated crops compared to untreated controls.

Mechanism of Action

The mechanism of action of (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The methanamine group can interact with enzymes and receptors, modulating their activity. These interactions can lead to inhibition of enzyme activity or alteration of receptor signaling pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-based methanamine hydrochlorides are structurally versatile, with modifications influencing physicochemical properties, reactivity, and biological activity. Below is a comparative analysis of five analogs:

Structural and Functional Comparisons

Biological Activity

(1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride is an organic compound with the molecular formula C4H9ClN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound has garnered attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and biochemistry.

Enzyme Interaction

The compound plays a significant role in biochemical reactions, particularly in modulating enzyme activities. Notably, it interacts with several enzymes, including:

- Histone Deacetylases (HDACs) : The compound has been shown to inhibit HDACs, which are crucial for regulating gene expression by modifying histone proteins. This inhibition can lead to altered gene expression profiles, making it a candidate for cancer therapy.

- Protein Kinases : It also affects protein kinases, which are vital for various signaling pathways within cells. The binding of this compound to the active sites of these enzymes can either inhibit or activate their functions depending on the specific enzyme involved.

Cellular Effects

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:

- MCF-7 Cells : In studies involving MCF-7 breast cancer cells, the compound induced apoptosis, leading to reduced cell viability.

- HCT-116 Cells : Similar effects were observed in HCT-116 colorectal cancer cells, where the compound effectively triggered apoptotic pathways.

Antimicrobial Properties

The compound has also been investigated for its potential antimicrobial and antifungal properties:

- Antibacterial Activity : Preliminary studies suggest that it may possess antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it can effectively inhibit bacterial growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,2,4-Triazole | Parent compound without methanamine group | Limited biological activity |

| 1-methyl-1H-1,2,4-triazole | Similar to the target compound but lacks methanamine | Moderate activity |

| (1H-1,2,4-triazol-3-yl)methanamine | Lacks methyl group on the triazole ring | Variable activity |

The presence of both methyl and methanamine groups in this compound enhances its reactivity and potential for diverse applications in research and industry .

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Formation of Triazole Ring : Reaction of hydrazine with formamide under acidic conditions.

- Methylation : Methylation using methyl iodide in the presence of potassium carbonate.

- Amination : Reaction with formaldehyde and ammonium chloride to introduce the methanamine group.

- Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

Study on Antiproliferative Activity

A study published in MDPI explored various triazole derivatives' antiproliferative activities. The findings indicated that modifications to the triazole framework could enhance anticancer properties. The study highlighted that compounds similar to this compound demonstrated promising results against different cancer cell lines .

Antimicrobial Efficacy

Research has also focused on the antimicrobial efficacy of this compound. A comparative study showed that derivatives with similar structures exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values were determined to evaluate their effectiveness .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at its amine group. A key example involves its use in urea formation:

Reaction :

Conditions :

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF)

-

Reagents: CDI, diisopropylethylamine (DIPEA)

-

Temperature: Room temperature to 50°C

Applications :

This reaction is pivotal in synthesizing pharmacologically active urea-linked triazoles .

Acylation and Protection/Deprotection

The primary amine undergoes acylation to form amides or protected intermediates:

Example :

Conditions :

-

Boc protection: tert-Butoxycarbonyl (Boc) anhydride in tetrahydrofuran (THF)

| Reaction Step | Reagents | Product | Yield |

|---|---|---|---|

| Acylation | Oxalyl chloride, DIPEA | Acyl chloride | 85% |

| Boc Protection | Boc₂O, DMAP | Boc-protected triazole derivative | 78% |

| Deprotection | TFA/DCM | Free amine | 95% |

Reductive Amination

The amine group facilitates reductive amination with carbonyl compounds:

Reaction :

Conditions :

-

Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

-

Solvent: Methanol or ethanol

Notable Example :

Reaction with formaldehyde yields -methyl derivatives, enhancing lipophilicity for drug-design applications.

Cyclization and Ring Functionalization

The triazole ring itself undergoes regioselective modifications:

Oxidation :

-

Reagent : Potassium permanganate (KMnO₄) in acidic media

-

Product : Oxidized triazole derivatives (e.g., carboxylic acids).

Halogenation :

-

Reagent : Bromine (Br₂) with FeBr₃ catalyst

Industrial-Scale Coupling Reactions

The compound is utilized in Suzuki-Miyaura cross-coupling for biaryl synthesis:

Reaction :

Conditions :

Mechanistic Insights

-

Nucleophilic Substitution : The amine acts as a nucleophile, attacking electrophilic carbons in CDI or acyl chlorides.

-

Reduction : NaBH₃CN selectively reduces imine intermediates without affecting the triazole ring .

-

Triazole Stability : The 1,2,4-triazole ring resists ring-opening under standard conditions but undergoes electrophilic substitution at the 5-position .

Comparative Reactivity Table

Challenges and Optimizations

-

Regioselectivity : Competing N-methyl isomerization during alkylation requires stringent temperature control (<40°C) .

-

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) effectively isolates products .

-

Scalability : Continuous flow processes improve yield and reduce by-products in industrial settings .

Q & A

Basic Questions

Q. What are the optimized synthetic routes for (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole with aqueous ammonia (25%) at 80°C overnight, yielding 90% after co-distillation with ethanol. Key optimizations include controlling ammonia concentration, reaction temperature, and purification steps (e.g., co-distillation to remove excess ammonia) . For scale-up, maintaining inert conditions (e.g., nitrogen atmosphere) minimizes side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral data should researchers expect?

- Methodological Answer :

- ¹H NMR (DMSO-d₆, 600 MHz): Peaks at δ 8.63 (s, 3H, NH₃⁺), 8.56 (s, 1H, triazole-H), 4.03 (s, 2H, CH₂), 3.87 (s, 3H, CH₃) .

- ¹³C NMR (DMSO-d₆, 150 MHz): Peaks at δ 157.75 (triazole-C), 146.17 (triazole-C), 36.41 (CH₂), 36.34 (CH₃).

- FT-IR : Confirm NH stretching (~3000-3300 cm⁻¹) and triazole ring vibrations (~1500-1600 cm⁻¹).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of dust/aerosols .

- Storage : Store in a dry, cool (2–8°C), and dark environment to prevent decomposition .

- Emergency Protocols : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .

Advanced Questions

Q. How can this compound be utilized as an intermediate in multi-step syntheses of pharmacologically active compounds?

- Methodological Answer : The compound serves as a precursor for isocyanate derivatives. For example, reaction with bis(trichloromethyl) carbonate (triphosgene) in dichloromethane at 0°C yields 3-(isocyanatomethyl)-1-methyl-1H-1,2,4-triazole, a key intermediate for synthesizing triazine-diones with potential kinase inhibitory activity . Optimize stoichiometry (3.2 equiv. triethylamine) to suppress side reactions during isocyanate formation.

Q. What crystallographic methods are recommended for determining the structure of derivatives of this compound, and how do SHELX programs facilitate this analysis?

- Methodological Answer :

- Structure Solution : Use SHELXD for phase problem resolution via dual-space methods, particularly effective for small molecules .

- Refinement : SHELXL refines structures against high-resolution data (<1.0 Å), handling hydrogen bonding and disorder in the triazole moiety. Key parameters: R₁ < 5%, wR₂ < 12% .

- Validation : Check for overfitting using R-free values and electron density maps (e.g., omit maps for NH₃⁺ group).

Q. How should researchers address discrepancies in reaction yields when varying synthetic protocols for this compound?

- Methodological Answer :

- Variable Analysis : Compare purity of starting materials (e.g., 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole vs. byproducts) using HPLC .

- Work-Up Optimization : Replace rotary evaporation with freeze-drying for hygroscopic intermediates to improve yield consistency .

- Contradiction Resolution : If yields drop below 80%, verify ammonia excess (≥2.5 equiv.) and reaction time (≥12 hours) .

Q. What role does this compound play in medicinal chemistry research, particularly in targeting specific biological pathways?

- Methodological Answer : The triazole moiety acts as a bioisostere for carboxylic acids or amides, enhancing metabolic stability. Example applications:

- Kinase Inhibitors : The methyltriazole group chelates ATP-binding site residues (e.g., in JAK2 inhibitors) .

- Antimicrobial Agents : Derivatives show activity against Candida albicans via ergosterol biosynthesis disruption .

- Structural Probes : Radiolabeled analogs (e.g., ¹⁴C-CH₂NH₂) track target engagement in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.